2-[1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYLIDENE]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
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Overview
Description
2-[1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYLIDENE]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities
Preparation Methods
The synthesis of 2-[1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYLIDENE]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multiple steps. One common method is the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYLIDENE]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antibacterial properties.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, as an inhibitor of the PD-1/PD-L1 pathway, it blocks the interaction between PD-1 on immune cells and PD-L1 on tumor cells, thereby enhancing the immune response against cancer . The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other isoquinoline derivatives such as:
- 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one
- 2-[2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]-1-phenylethan-1-one
- 2-[6,7-dimethoxy-2-(p-tolyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]cyclohexan-1-one
What sets 2-[1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYLIDENE]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE apart is its unique structural configuration, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethylidene]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-13(21-11-10-14-6-2-3-7-15(14)12-21)18-19(22)16-8-4-5-9-17(16)20(18)23/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZZESVJZKTUPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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